N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
説明
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide, also known as TAK-915, is a novel small molecule drug that has gained attention for its potential use in treating cognitive disorders, such as Alzheimer's disease. TAK-915 acts as a selective antagonist of the GABA-A alpha5 receptor subtype, which is believed to play a key role in cognitive function.
作用機序
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide acts as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is believed to play a key role in cognitive function, and its modulation has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is believed to improve cognitive function by modulating the GABA-A alpha5 receptor subtype. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
実験室実験の利点と制限
One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide is its selectivity for the GABA-A alpha5 receptor subtype, which may reduce the risk of unwanted side effects. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
将来の方向性
There are several potential future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide. One direction is to further investigate its safety and efficacy in clinical trials, particularly in patients with cognitive disorders such as Alzheimer's disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cognitive disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
科学的研究の応用
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide has been the subject of several preclinical studies aimed at investigating its potential use in treating cognitive disorders. These studies have shown that this compound is able to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have a favorable safety profile in preclinical studies.
特性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-9-24-15-6-4-5-14(11-15)19(23)22-20-17(12-21)16-8-7-13(2)10-18(16)25-20/h4-6,11,13H,3,7-10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJJPFZULVGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。